(5Z)-3-cyclohexyl-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-cyclohexyl-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-cyclohexyl-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with cyclohexylamine, followed by cyclization with thioglycolic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-cyclohexyl-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with a base such as triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Substituted thiazolidinones
Scientific Research Applications
(5Z)-3-cyclohexyl-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Studied for its potential anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of (5Z)-3-cyclohexyl-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular membranes, altering their permeability and affecting cellular processes. The exact pathways and molecular targets are still under investigation, but its ability to modulate enzyme activity and cellular functions is well-documented.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-2,4-dione: Known for its antidiabetic properties.
Thiazolidine: Used as a precursor in the synthesis of various pharmaceuticals.
Thiazolidin-4-one: Exhibits antimicrobial and anticancer activities.
Uniqueness
(5Z)-3-cyclohexyl-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of a cyclohexyl group and an ethoxy-hydroxyphenyl moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H21NO3S2 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H21NO3S2/c1-2-22-14-10-6-7-12(16(14)20)11-15-17(21)19(18(23)24-15)13-8-4-3-5-9-13/h6-7,10-11,13,20H,2-5,8-9H2,1H3/b15-11- |
InChI Key |
CRQLHPIGXNNYPQ-PTNGSMBKSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=C\2/C(=O)N(C(=S)S2)C3CCCCC3 |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=S)S2)C3CCCCC3 |
Origin of Product |
United States |
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